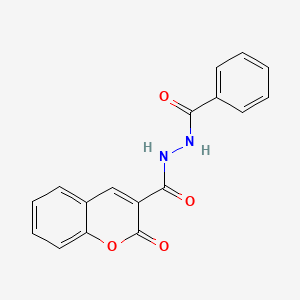

N'-benzoyl-2-oxochromene-3-carbohydrazide

Description

Contextualization within Chromene and Hydrazide Chemistry

N'-benzoyl-2-oxochromene-3-carbohydrazide is a derivative of coumarin (B35378), a benzopyran-2-one, which forms the core of its structure. ontosight.ai The chromene moiety, a bicyclic heterocyclic compound, is a common motif in a vast array of natural products and synthetic molecules exhibiting a wide range of pharmacological properties. researchgate.net These properties are often attributed to the electronic and structural characteristics of the chromene ring system.

The other key component of the molecule is the hydrazide group (-CO-NH-NH-), which in this case is a benzohydrazide (B10538), where the hydrazide is acylated with a benzoyl group. ontosight.ai Hydrazides are a well-established class of compounds in medicinal chemistry, known for their coordination properties and their ability to act as versatile intermediates in the synthesis of various heterocyclic systems. nih.gov The presence of the hydrazide linkage imparts specific conformational flexibility and hydrogen bonding capabilities to the molecule, which can be crucial for its interaction with biological targets. The combination of the chromene scaffold with the benzohydrazide moiety in N'-benzoyl-2-oxochromene-3-carbohydrazide results in a hybrid molecule with a chemical profile that suggests a predisposition for biological activity. ontosight.ai

Overview of Therapeutic Potential Scaffolds

The therapeutic potential of N'-benzoyl-2-oxochromene-3-carbohydrazide is largely inferred from the extensive research conducted on its structural components and closely related derivatives. The chromene nucleus is a well-recognized pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. ontosight.airesearchgate.net Similarly, hydrazide-containing compounds have demonstrated a broad spectrum of biological effects. ontosight.ai

Research into derivatives of 2-oxo-2H-chromene-3-carbohydrazide has provided more direct evidence of the therapeutic promise of this molecular framework. For instance, a series of N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives were synthesized and evaluated as potential inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Several of these compounds exhibited potent inhibitory activity with IC₅₀ values in the nanomolar range, highlighting the potential of the 2-oxo-2H-chromene-3-carbohydrazide scaffold in the development of antiviral agents. nih.gov

The following table details the HIV-1 integrase inhibitory activity of selected N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives, demonstrating the therapeutic potential of this class of compounds.

| Compound ID | Substitution on Chromene Ring | Substitution on Benzoyl Ring | IC₅₀ (nM) |

| 8c | 7-methoxy | 2-hydroxy | 13 |

| 8i | None | 2-hydroxy, 5-bromo | 23 |

| 8b | 6-bromo | 2-hydroxy | Not specified as one of the best, but noted for low cytotoxicity |

| 8j | 6-bromo | 2-hydroxy, 5-bromo | Not specified as one of the best, but noted for low cytotoxicity |

Furthermore, various hydrazide-chromene derivatives have been shown to possess significant antifungal activity against a range of phytopathogenic fungi. nih.gov This suggests that the N'-benzoyl-2-oxochromene-3-carbohydrazide scaffold could also be explored for applications in agriculture as a basis for novel fungicides. The antimicrobial potential is a recurring theme, with studies on other 2-oxo-2H-chromene-3-carbohydrazide derivatives showing activity against various bacterial and fungal strains. researchgate.net

The antioxidant properties of coumarin-based compounds have also been a subject of interest. Studies on related coumarin N-acylhydrazone derivatives have demonstrated their capacity to scavenge free radicals, indicating that N'-benzoyl-2-oxochromene-3-carbohydrazide may also possess antioxidant potential that could be beneficial in conditions associated with oxidative stress. semanticscholar.orgmdpi.com

The following table summarizes the observed biological activities of various classes of derivatives of the core 2-oxo-2H-chromene-3-carbohydrazide structure, underscoring the broad therapeutic potential of this scaffold.

| Activity | Compound Class | Key Findings |

| Antiviral (HIV-1 Integrase Inhibition) | N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives | Potent inhibition with IC₅₀ values in the nanomolar range. nih.gov |

| Antifungal | Hydrazide-chromene derivatives | Excellent and broad-spectrum inhibitory activity against various phytopathogenic fungi. nih.gov |

| Antimicrobial | 2-oxo-2H-chromene-3-carbohydrazide derivatives | Activity against various bacterial and fungal strains has been reported. researchgate.net |

| Antioxidant | Coumarin N-acylhydrazone derivatives | Demonstrated ability to scavenge free radicals in various assays. semanticscholar.orgmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N'-benzoyl-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15(11-6-2-1-3-7-11)18-19-16(21)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAFFXZDEXPSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330955 | |

| Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

142818-66-4 | |

| Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Benzoyl 2 Oxochromene 3 Carbohydrazide Systems

Strategic Approaches to Core Chromene-3-carbohydrazide Synthesis

The construction of the fundamental 2-oxochromene-3-carbohydrazide framework is a well-established process that typically involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the coumarin-3-carboxylic acid derivative followed by the introduction of the hydrazide moiety.

Precursor Synthesis and Functional Group Transformations

The primary route to the essential precursor, ethyl 2-oxo-2H-chromene-3-carboxylate, is the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with diethyl malonate. nih.gov This reaction is often catalyzed by a weak base, such as piperidine.

Following the formation of the ethyl ester, a crucial functional group transformation is its conversion to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis, for instance, by refluxing the ester with sodium hydroxide (B78521) in an ethanol-water mixture. nih.govresearchgate.net The resulting 2-oxo-2H-chromene-3-carboxylic acid is a key intermediate.

To facilitate the subsequent reaction with a hydrazide, the carboxylic acid is often activated by converting it into a more reactive species, such as an acid chloride. This transformation can be accomplished by treating the carboxylic acid with reagents like oxalyl chloride or thionyl chloride, often in an inert solvent. nih.govresearchgate.net This acid chloride is a highly reactive intermediate and is typically used immediately in the next step without extensive purification. nih.gov

Formation of the Hydrazide Linkage

The introduction of the hydrazide functional group is a critical step in the synthesis of the target scaffold. There are two primary approaches to achieve this:

Reaction with Hydrazine (B178648) Hydrate (B1144303): The most direct method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), under reflux conditions. nih.govnih.govmdpi.comdoaj.orgresearchgate.net While this method is common, it has been reported that the reaction can sometimes lead to side products, such as salicylaldehyde azine and malonohydrazide, due to the ring-opening of the coumarin (B35378) nucleus. nih.govnih.govmdpi.comdoaj.org Careful control of reaction conditions is therefore important to favor the formation of the desired 2-oxo-2H-chromene-3-carbohydrazide.

Reaction of the Acid Chloride with Hydrazides: A more controlled and often higher-yielding method involves the reaction of the 2-oxo-2H-chromene-3-carbonyl chloride with a suitable hydrazide, such as benzohydrazide (B10538) or, as in the case of the title compound's analogues, 2-hydroxybenzohydrazide. nih.gov This reaction is typically carried out in the presence of a base, like sodium carbonate, to neutralize the hydrogen chloride gas that is formed. nih.gov This approach allows for the direct introduction of a substituted benzoyl group, leading to derivatives of N'-benzoyl-2-oxochromene-3-carbohydrazide in a single step from the acid chloride.

Diversification and Derivatization Strategies

The 2-oxochromene-3-carbohydrazide scaffold is a versatile platform for further chemical modification, enabling the synthesis of a large library of derivatives with diverse structural features and potential biological activities.

N-Substitution and Hybrid Molecule Design

The nitrogen atoms of the hydrazide moiety provide reactive sites for a variety of substitution reactions, leading to the creation of hybrid molecules that incorporate other pharmacologically relevant fragments.

A common derivatization strategy is the condensation of the terminal amino group of 2-oxo-2H-chromene-3-carbohydrazide with various aldehydes and ketones to form N'-arylidene or N'-alkylidene derivatives. nih.govresearchgate.net These reactions are typically acid-catalyzed and result in the formation of a Schiff base linkage. This approach has been used to synthesize a wide range of compounds with different aromatic and heterocyclic substituents. nih.gov

Furthermore, the hydrazide can be acylated by reacting it with acid anhydrides, such as phthalic anhydride (B1165640) or succinic anhydride, to yield N'-acyl derivatives. derpharmachemica.com This introduces an additional carbonyl group and extends the molecular framework. Similarly, reaction with acetyl chloride can lead to N'-acetyl derivatives. researchgate.net These reactions expand the structural diversity and allow for the modulation of the compound's physicochemical properties. The design of such hybrid molecules is a key strategy in medicinal chemistry to explore new chemical spaces and identify novel bioactive agents. mdpi.comnih.gov

Interactive Data Table: Examples of N'-Substituted 2-oxo-2H-chromene-3-carbohydrazide Derivatives

| Derivative | Reagent | Yield (%) | Melting Point (°C) | Reference |

| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | Benzaldehyde | 87 | 258-260 | nih.gov |

| N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 4-Methoxybenzaldehyde | 90 | 265-267 | nih.gov |

| N'-(4-Chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 4-Chlorobenzaldehyde | 81 | 288-290 | nih.gov |

| N'-(Benzo[d] nih.govnih.govdioxol-5-ylmethylene)-2-oxo-2H-chromene-3-carbohydrazide | Piperonal | 77 | 286-288 | nih.gov |

| 2-Oxo-N'-(thiophen-2-ylmethylene)-2H-chromene-3-carbohydrazide | Thiophene-2-carboxaldehyde | 80 | 282-284 | mdpi.com |

| N'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | Salicylaldehyde | 88 | 298-300 | nih.govmdpi.com |

| N'-(2-Hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | 2-Hydroxybenzohydrazide | 69 | >300 | nih.gov |

| N'-(2-Hydroxy-5-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | 2-Hydroxy-5-methoxybenzohydrazide | 79 | >300 | nih.gov |

Cyclization Reactions and Heterocyclic Ring Annulation

The carbohydrazide (B1668358) moiety is a valuable precursor for the construction of various five- and six-membered heterocyclic rings through intramolecular or intermolecular cyclization reactions. These reactions significantly increase the structural complexity and can lead to the formation of novel fused heterocyclic systems.

One notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The cyclodehydration of N,N'-diacylhydrazines (which can be formed from the carbohydrazide) is a common method to construct the 1,3,4-oxadiazole ring. biointerfaceresearch.com This can be achieved using various dehydrating agents. Another route is the oxidative cyclization of hydrazide-hydrazones. biointerfaceresearch.com For instance, treatment of sugar hydrazones of 2-oxo-2H-chromene-3-carbohydrazide with boiling acetic anhydride has been shown to afford the corresponding 1,3,4-oxadiazoline derivatives. derpharmachemica.com

Furthermore, the reaction of N'-(arylmethylidene)-2-oxo-2H-chromene-3-carbohydrazides with certain reagents can lead to the formation of other heterocyclic systems. For example, the reaction with methyl 1-bromocycloalkanecarboxylates and zinc (a Reformatsky-type reaction) can potentially lead to the formation of spiroazetidin-2-ones, although the specific outcome with the chromene substrate requires further investigation. researchgate.net The versatility of the carbohydrazide functional group allows for its participation in various cyclization cascades, opening avenues for the synthesis of complex, polycyclic molecules.

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies in organic chemistry. For the synthesis of chromene derivatives, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency.

One such approach involves the use of alternative energy sources like microwave irradiation, which can significantly accelerate reaction rates. For example, the synthesis of thiazole-coumarin hybrids has been achieved under microwave irradiation. researchgate.net Another sustainable technique is the use of ultrasound, which has been shown to be effective in promoting certain organic reactions.

The choice of solvent is also a critical aspect of green chemistry. The use of water or ethanol as a reaction medium is highly desirable due to their low toxicity and environmental impact. A greener approach for the synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides has been reported using water as the solvent, completely avoiding the use of organic solvents and catalysts. derpharmachemica.com More specifically, a green synthesis of coumarin-hydroxybenzohydrazide derivatives has been reported using a mixture of vinegar and ethanol as a catalyst and solvent system, affording good yields of the pure products without the need for further purification. mdpi.com These examples highlight the potential for developing more sustainable synthetic routes for N'-benzoyl-2-oxochromene-3-carbohydrazide and its analogues.

Structure Activity Relationship Sar Investigations of N Benzoyl 2 Oxochromene 3 Carbohydrazide Derivatives

Positional and Substituent Effects on Biological Efficacy

The biological activity of N'-benzoyl-2-oxochromene-3-carbohydrazide derivatives is significantly influenced by the nature and position of substituents on both the coumarin (B35378) and benzoyl rings. Research into their potential as HIV-1 integrase inhibitors has provided valuable insights into these effects.

A study on a series of N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives revealed that halogen substituents on the coumarin ring (Ring A) play a crucial role in their inhibitory potency. acs.org Specifically, compounds bearing chloro- or bromo- substituents on Ring A, combined with a simple hydroxy group on the benzoyl moiety (Ring C), demonstrated the highest activity. acs.org In contrast, the introduction of methoxy (B1213986) groups on the C-ring was generally associated with a decrease in activity. acs.org

The position of these substituents is also critical. For instance, the presence of a chlorine atom on either the coumarin system or the salicyl moiety (the 2-hydroxybenzoyl part) was found to be favorable for anti-HIV-1 IN activity. acs.org This suggests that these electron-withdrawing groups in specific positions enhance the interaction of the molecule with the target enzyme. The differential effects of substituents underscore the importance of a systematic exploration of the substitution pattern to optimize biological efficacy.

| Compound | Substituent on Coumarin Ring (Ring A) | Substituent on Benzoyl Ring (Ring C) | IC50 (nM) for HIV-1 Integrase Inhibition |

|---|---|---|---|

| Derivative 1 | H | 2-OH | ~100 |

| Derivative 2 | 6-Cl | 2-OH | 13 |

| Derivative 3 | 6-Br | 2-OH | 23 |

| Derivative 4 | 8-OCH3 | 2-OH | >200 |

| Derivative 5 | H | 2-OH, 5-OCH3 | >200 |

Stereochemical Influence on Molecular Interactions

While the influence of substituents is well-documented, the role of stereochemistry in the molecular interactions of N'-benzoyl-2-oxochromene-3-carbohydrazide derivatives is a less explored area. Generally, in medicinal chemistry, the three-dimensional arrangement of a molecule is paramount for its biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

At present, specific studies focusing on the synthesis of individual enantiomers or the chiral separation of racemic mixtures of N'-benzoyl-2-oxochromene-3-carbohydrazide derivatives and the subsequent evaluation of their differential binding to biological targets are not widely available in the public domain. The development of stereoselective synthetic routes or effective chiral separation techniques would be a crucial step towards understanding the stereochemical requirements for optimal activity in this class of compounds. Such studies would allow for a more detailed elucidation of the binding modes and could lead to the design of more potent and selective therapeutic agents.

Importance of the Hydrazide Moiety in Ligand-Target Binding

The hydrazide moiety (-CO-NH-NH-CO-) is a cornerstone of the N'-benzoyl-2-oxochromene-3-carbohydrazide structure and is integral to its biological activity. This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets such as enzymes and receptors.

The unique structure of hydrazides has been proposed to be a key factor in their ability to inhibit cell proliferation through a combination of hydrophobic interactions and hydrogen bonding with target proteins. acs.org In the context of HIV-1 integrase inhibition, the hydrazide group, in concert with a salicyl moiety, is believed to participate in metal chelation within the enzyme's active site. acs.org Specifically, analogues of bis-salicyl hydrazide have been shown to inhibit the integrase enzyme through this mechanism. acs.org

Furthermore, crystallographic studies of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide have provided direct evidence of the hydrazide group's role in molecular conformation and intermolecular interactions. The conformation of the hydrazide side-chain is partially determined by an intramolecular N—H···O hydrogen bond. In the crystal lattice, the hydrazide moiety is involved in intermolecular N—H···O and N—H···N hydrogen bonds, which link the molecules together. This demonstrates the significant capacity of the hydrazide group to form a network of interactions that are vital for the stable binding of a ligand to its target.

Advanced SAR Models and Predictive Studies (e.g., QSAR)

To rationalize the observed SAR and to guide the design of new, more potent derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools. For coumarin-hydrazide derivatives, 3D-QSAR models have been successfully developed to predict their antifungal activity.

In a recent study focusing on halogenated coumarin-3-hydrazide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, 3D-QSAR models were instrumental in enhancing the development of compounds with potent antifungal properties. nih.gov These models provide a three-dimensional representation of the steric and electronic fields around the molecules, highlighting which regions are favorable or unfavorable for activity. The insights gained from such models can guide the strategic placement of substituents to improve biological efficacy.

The results from these QSAR studies indicated that the introduction of appropriate small, hydrophilic, and electron-withdrawing groups on the coumarin ring could enhance the antifungal activity. The predictive power of these models allows for the virtual screening of novel derivatives and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Pharmacological Profile and Mechanistic Elucidation of N Benzoyl 2 Oxochromene 3 Carbohydrazide Congeners

Antiviral Activities

The coumarin (B35378) nucleus has been identified as a key pharmacophore for designing novel antiviral agents. nih.gov Derivatives have been investigated for activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and enteroviruses. nih.gov

A significant area of investigation for 2-oxochromene-3-carbohydrazide derivatives has been their potential as inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. research-nexus.netnih.gov A series of novel N′-(hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives have been designed and synthesized with the aim of identifying new agents active against HIV-1 IN. nih.govrsc.org The design strategy involved incorporating the hydrazide group onto the coumarin moiety to achieve a potential synergistic effect in anti-HIV-IN activity. nih.gov This approach, sometimes termed "scaffold-hopping," aimed for the 3-acyl-coumarin portion to mimic the diketo-acid moiety of the established integrase inhibitor, Raltegravir. mdpi.com

These synthesized compounds have shown promising anti-HIV-1 IN activities, with inhibitory concentrations (IC₅₀) in the nanomolar range, indicating high potency. research-nexus.netnih.gov Notably, these derivatives also demonstrated favorable toxicity profiles, proving to be non-toxic to human cells in assays. research-nexus.netnih.gov Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance inhibitory activity. For instance, the substitution pattern on both the coumarin ring and the benzoyl moiety plays a critical role in the compound's efficacy. Molecular modeling studies suggest that these compounds bind effectively to the active pocket of the integrase enzyme. research-nexus.netnih.gov The acyl hydrazide group, in particular, appears to be crucial for interacting with the metal centers in the enzyme's active site. nih.gov

| Compound | Substitution | HIV-1 Integrase Inhibition IC₅₀ (nM) |

| 8c | 7-chloro (coumarin) | 13 |

| 8i | 8-methoxy (coumarin) | 23 |

This table presents inhibitory concentration (IC₅₀) values for select N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives against HIV-1 integrase. Data sourced from nih.gov.

While research into N'-benzoyl-2-oxochromene-3-carbohydrazide has been heavily focused on HIV, the broader class of coumarin derivatives exhibits potential against a variety of other viruses. nih.gov Studies have reported the antiviral activity of different coumarin analogues against influenza viruses, Enterovirus 71 (EV71), coxsackievirus A16 (CVA16), dengue virus, chikungunya virus, and hepatitis C virus (HCV). nih.govnih.gov For example, certain coumarin-benzimidazole hybrids have demonstrated potent inhibitory effects against HCV replication. nih.gov The diverse mechanisms of action, which can target different stages of a viral life cycle, underscore the potential of the coumarin scaffold in developing broad-spectrum antiviral therapies. scienceopen.comnih.gov

Antimicrobial Activities

Coumarin derivatives, including those containing a hydrazide or hydrazone moiety, are well-documented for their significant antimicrobial properties, encompassing both antibacterial and antifungal effects. ijrrjournal.comderpharmachemica.comuobaghdad.edu.iq

Congeners of N'-benzoyl-2-oxochromene-3-carbohydrazide have been evaluated against a range of both Gram-positive and Gram-negative bacteria. uobaghdad.edu.iq Studies have demonstrated their efficacy against pathogenic bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. uobaghdad.edu.iquobaghdad.edu.iq The antibacterial potency is often influenced by the specific substitutions on the coumarin and benzoyl rings. rdd.edu.iq For instance, certain coumarin-3-carboxylic acid derivatives incorporating an acylhydrazone moiety have shown potent activity against plant pathogenic bacteria, with EC₅₀ values in the low µg/mL range. arabjchem.org Other research has highlighted that specific derivatives are highly active against Pseudomonas aeruginosa. uobaghdad.edu.iqrdd.edu.iq Structure-activity relationship analyses suggest that features like the presence of a phenyl ring at position 3 and hydroxyl groups on the coumarin scaffold can enhance antibacterial action. mdpi.com

| Compound | Bacterial Strain | Efficacy (EC₅₀/MIC) |

| E2 | Xanthomonas oryzae pv. oryzae | 2.97 µg/mL |

| E2 | Ralstonia solanacearum | 1.17 µg/mL |

| E2 | Acidovorax citrulli | 1.23 µg/mL |

| 12b | S. aureus, E. coli, P. aeruginosa | 39 µg/mL |

This table summarizes the antibacterial efficacy of selected coumarin carbohydrazide (B1668358)/acylhydrazone derivatives against various bacterial strains. Data sourced from arabjchem.orgnih.gov.

The antifungal activity of coumarin derivatives is a widely researched area. nih.govagriculturejournals.cz A variety of coumarin compounds containing a hydrazone moiety have been designed and synthesized to act as fungicides against common plant pathogens. nih.gov These compounds have shown efficacy against fungi such as Botrytis cinerea, Alternaria solani, Fusarium oxysporum, Alternaria alternata, and Rhizoctonia solani. nih.govmdpi.combohrium.com The introduction of a hydrazide or hydrazone bond has been shown to improve the antifungal activity spectrum in some cases. nih.gov The efficacy of these compounds can be significant, with some derivatives showing activity comparable or superior to commercial fungicides. bohrium.com

| Compound | Fungal Strain | Efficacy (EC₅₀) |

| 3b | Alternaria alternata | 19.49 µg/mL |

| 6r | Botrytis cinerea | 20.52 µg/mL |

| 203 | Botrytis cinerea | 1.57 µg/mL |

| 203 | Rhizoctonia solani | 1.80 µg/mL |

| B13 | Rhizoctonia solani | 0.36 µg/mL |

| B13 | Alternaria solani | 1.89 µg/mL |

This table displays the antifungal efficacy (EC₅₀) of various coumarin hydrazone and carbohydrazide derivatives against several plant pathogenic fungi. Data sourced from nih.govnih.govmdpi.combohrium.com.

The antimicrobial effects of N'-benzoyl-2-oxochromene-3-carbohydrazide congeners are attributed to several molecular mechanisms. For antifungal action, proposed mechanisms include the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Molecular docking studies have shown that these compounds can bind to the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway. nih.govej-chem.org Other studies suggest that these compounds can cause direct physical damage to the fungal hyphae, leading to the leakage of cellular contents and destruction of the mitochondrial structure. nih.gov Interference with other crucial metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway via inhibition of enzymes like transketolase, has also been identified. nih.gov

In the context of antibacterial action, molecular docking studies have revealed that coumarin derivatives can potentially bind to and inhibit essential bacterial enzymes. Targets include tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, both of which are vital for bacterial survival and replication. mdpi.com The hydrazone moiety itself is often considered an essential pharmacophore for the binding of these compounds to the active sites of target enzymes. nih.gov

Antineoplastic and Antiproliferative Activities

The N'-benzoyl-2-oxochromene-3-carbohydrazide scaffold and its derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant potential in curbing cancer cell growth through various mechanisms.

Congeners of N'-benzoyl-2-oxochromene-3-carbohydrazide have shown potent cytotoxic effects against various human cancer cell lines. Research into a series of 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, which are structurally related, revealed significant activity against the HT-29 colon cancer cell line and moderate activity against the leukemia K562 cell line.

One of the most active compounds in this series, a congener designated 10f, demonstrated a half-maximal inhibitory concentration (IC50) of 7.98 ± 0.05 μM against the HT-29 cell line. Another derivative, compound 10c, was identified as the most effective against the leukemia K562 cell line, with an IC50 value of 9.44 ± 0.02 μM. Furthermore, these compounds have shown activity against cancer stem cells, with one derivative inhibiting the side population of HT-29 colon cancer stem cells by 87.81 ± 7%.

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Congener 10f | HT-29 (Colon Cancer) | 7.98 ± 0.05 μM |

| Congener 10c | K562 (Leukemia) | 9.44 ± 0.02 μM |

The anticancer effects of this class of compounds are attributed to their ability to interact with and modulate multiple key oncogenic pathways and cellular targets.

MEK: The Raf/MEK/ERK pathway is a critical mediator of tumor cell proliferation. While direct inhibition of MEK by N'-benzoyl-2-oxochromene-3-carbohydrazide is not extensively documented, related heterocyclic compounds, such as novel benzoxazole (B165842) derivatives, have been developed as highly potent and selective MEK1/2 inhibitors. nih.gov These inhibitors function by markedly inhibiting ERK phosphorylation, leading to G1-phase cell cycle arrest and the subsequent induction of apoptosis in cancer cells, including those with BRAF mutations. nih.gov

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising target in cancers driven by transcriptional dysregulation. Pharmacological inhibition of CDK9 has been shown to deplete anti-apoptotic proteins, such as MCL-1, leading to the induction of apoptosis. This process is often characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and Caspase-3.

HDAC: The benzoylhydrazide scaffold is a recognized pharmacophore for inhibitors of histone deacetylases (HDACs), particularly the class I isoforms (HDAC1, 2, and 3). By inhibiting these enzymes, such compounds can cause global changes in protein acetylation and gene expression. This leads to the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways, ultimately impairing cancer cell proliferation.

Tubulin Polymerization: Several studies have shown that molecules incorporating a hydrazone moiety can act as tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, which are essential for mitosis. This disruption causes cell cycle arrest in the G2/M phase and the formation of anomalous mitotic spindles, ultimately triggering apoptotic cell death. Molecular docking studies suggest these compounds may bind to the colchicine (B1669291) binding site on the tubulin protein.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain benzamide (B126) derivatives have demonstrated the ability to reverse P-gp-mediated MDR. nih.gov These compounds can increase the efficacy of conventional chemotherapeutic agents, such as paclitaxel (B517696) or vincristine, by inhibiting the drug efflux function of P-gp. nih.gov This leads to an increased intracellular accumulation of the anticancer drugs, potentiating their cytotoxic and pro-apoptotic effects. nih.gov The inhibition of P-gp function by these modulators is often reversible and does not affect the expression level of the P-gp protein itself. nih.gov

Metabolic Regulation and Antidiabetic Potentials

Derivatives of the coumarin scaffold have shown potential as antidiabetic agents, primarily through the inhibition of key enzymes involved in carbohydrate metabolism. nih.gov

Congeners such as N′-{2-(2-[3,4-dichlorobenzyl]-4-oxoquinazolin-3[4H]-yl)acetyl}-2-oxo-2H-chromene-3-carbohydrazide have been identified as inhibitors of α-glucosidase and pancreatic lipase. nih.gov The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it slows the breakdown of carbohydrates in the intestine, thereby reducing postprandial glucose levels. nih.gov Kinetic studies on related coumarin compounds have explored their mechanism of enzyme inhibition, with some derivatives acting as reversible inhibitors. nih.gov The action of hydrazine (B178648) on 3-carboethoxycoumarin, a related precursor, has been studied kinetically, revealing that the initial step involves the opening of the pyrone ring. isca.me This reactivity is fundamental to understanding how these molecules might be metabolized or interact with biological targets.

Antioxidant Properties and Reactive Oxygen Species Modulation

The coumarin-hydrazide structure is associated with significant antioxidant activity. These compounds can modulate the levels of reactive oxygen species (ROS) through multiple mechanisms, including direct radical scavenging, metal chelation, and the inhibition of ROS-producing enzymes. nih.gov

Studies on coumarin–trihydroxybenzohydrazide derivatives demonstrated potent scavenging of hydroxyl radicals (HO•). nih.gov The antioxidant capacity is heavily influenced by the number and position of hydroxyl groups on the benzoyl moiety. nih.govnih.gov The mechanisms of action include Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET), which contribute to their ability to neutralize free radicals. nih.gov Furthermore, certain 3-phenylcoumarin (B1362560) derivatives can selectively inhibit myeloperoxidase activity and scavenge hypochlorous acid without affecting NADPH-oxidase activity, showcasing a targeted modulation of ROS production in inflammatory pathways. nih.gov

Anti-inflammatory Response Modulation

The anti-inflammatory potential of coumarin-based compounds, including N'-benzoyl-2-oxochromene-3-carbohydrazide and its analogs, is a significant area of pharmacological research. These compounds are recognized for their ability to modulate inflammatory responses through various mechanisms. The core structure, combining a coumarin moiety with a hydrazide group, is believed to be crucial for their biological activity.

Congeners of N'-benzoyl-2-oxochromene-3-carbohydrazide have been shown to interact with key inflammatory pathways and mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. By inhibiting these enzymes, the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes is reduced.

Furthermore, certain N-acylhydrazone derivatives have demonstrated the capacity to modulate the nitric oxide (NO) pathway. Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage. Inhibition of inducible nitric oxide synthase (iNOS) is a potential mechanism through which these compounds exert their anti-inflammatory effects.

Studies on related hydrazone derivatives have also revealed their ability to decrease the levels of pro-inflammatory cytokines. For instance, a notable reduction in cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ) has been observed. This suggests that these compounds can interfere with the signaling cascades that lead to the production of these key inflammatory mediators. The modulation of cytokine expression highlights the potential of these compounds as immunomodulatory agents.

Neurological and Neuroprotective Applications

The coumarin nucleus is a well-established scaffold in the development of therapeutic agents for neurological disorders. Congeners of N'-benzoyl-2-oxochromene-3-carbohydrazide have been investigated for their potential applications in this area, with a particular focus on their anticonvulsant properties.

Several novel coumarin-diacylated hydrazide derivatives have been synthesized and evaluated for their anticonvulsant effects. In preclinical studies using the pentylenetetrazole (PTZ)-induced seizure model in mice, these compounds have shown promising activity. The efficacy of these derivatives is often assessed by their ability to delay the onset of seizures and increase the survival rate of the animals.

One of the most effective compounds identified in these studies is the hybrid of salicylic (B10762653) acid hydrazide and 3-carbonyl chloride coumarin. This particular congener demonstrated a significant protective effect against PTZ-induced convulsions. The proposed mechanism for the anticonvulsant action of these coumarin derivatives may involve the enhancement of GABA-mediated inhibition in the brain.

Below is a data table summarizing the anticonvulsant activity of selected N'-aroyl-2-oxochromene-3-carbohydrazide congeners in a PTZ-induced seizure model.

| Compound | Dose (mg/kg) | Onset of Seizure (min) | Survival Rate (%) |

|---|---|---|---|

| (E)-N'-cinnamoyl-2-oxo-2H-chromene-3-carbohydrazide | 30 | Data Not Available | Data Not Available |

| (E)-N'-(3-(4-hydroxyphenyl)acryloyl)-2-oxo-2H-chromene-3-carbohydrazide | 30 | Data Not Available | Data Not Available |

| N'-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Not Specified | Data Not Available | Data Not Available |

Enzyme Inhibition Profiles Beyond Direct Therapeutic Targets

N'-benzoyl-2-oxochromene-3-carbohydrazide and its congeners have been investigated for their ability to inhibit a range of enzymes beyond their primary therapeutic targets. This broad inhibitory profile underscores the versatility of the coumarin-hydrazide scaffold.

α-Chymotrypsin: Aromatic esters of coumarins have been found to strongly inactivate α-chymotrypsin.

Monoamine Oxidase (MAO): A study on 3-carboxyhydrazido coumarins revealed their potent and selective inhibitory activity against human monoamine oxidase B (hMAO-B). The introduction of a hydrazido substituent at the C3 position of the coumarin ring was found to be a key structural feature for high-affinity inhibition, with some derivatives exhibiting IC50 values in the nanomolar range. These findings suggest that coumarin-3-carbohydrazide derivatives are promising candidates for the development of new MAO-B inhibitors.

Tyrosinase: Certain coumarin derivatives have demonstrated significant inhibitory effects on mushroom tyrosinase. For instance, a coumarin–thiosemicarbazone analog was found to be a more potent inhibitor than both ascorbic acid and kojic acid, acting as a mixed inhibitor.

BACE1: While the inhibition of BACE1 by coumarins has been a subject of interest in the context of Alzheimer's disease, specific data on the inhibitory activity of N'-benzoyl-2-oxochromene-3-carbohydrazide congeners against this enzyme is limited.

The table below summarizes the enzyme inhibitory activities of selected coumarin-3-carbohydrazide congeners.

| Enzyme | Compound Type | Inhibitory Activity (IC50/Ki) | Selectivity |

|---|---|---|---|

| α-Chymotrypsin | Aromatic coumarin esters | Strong inactivation | Data Not Available |

| Monoamine Oxidase B (hMAO-B) | 3-Carboxyhydrazido coumarins | Nanomolar range | Selective for hMAO-B |

| Tyrosinase | Coumarin–thiosemicarbazone analog | IC50 = 42.16 ± 5.16 µM | Data Not Available |

| BACE1 | Coumarin-3-carbohydrazide derivatives | Data Not Available | Data Not Available |

Immunomodulatory Effects

The immunomodulatory properties of coumarin derivatives have been explored in various contexts. These compounds have been shown to influence both cellular and humoral immune responses.

Studies on certain coumarin derivatives have demonstrated their ability to stimulate the immune system. For example, treatment with specific coumarin compounds led to a significant increase in the percentage of CD4+ T-cells. Some derivatives also stimulated an increase in the percentage of CD8+ T-cells. Furthermore, an increase in immunoglobulin G (IgG) levels has been observed following treatment with these compounds, indicating an effect on the humoral immune response.

In the context of parasitic infections, some coumarin derivatives have been shown to induce a significant stimulation in the mean number of both CD4+ and CD8+ T-cells. A notable example of the immunomodulatory potential of this class of compounds is N-(coumarin-3-yl)cinnamamide, which has been shown to promote immunomodulatory effects in a model of severe malaria. This compound was found to decrease the production of the pro-inflammatory cytokines TNF and IFN-γ, while enhancing the production of the anti-inflammatory cytokine IL-10 by both innate and adaptive immune cells.

Computational Chemistry and Molecular Dynamics Studies on N Benzoyl 2 Oxochromene 3 Carbohydrazide

Ligand-Protein Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the interactions that stabilize the ligand-protein complex and drive its biological effect.

In a notable study, derivatives of N'-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide were investigated as potential inhibitors of HIV-1 integrase (IN), a key enzyme for viral replication. research-nexus.netnih.gov Molecular modeling was employed to explore the binding modes of the most potent compounds from this series, specifically compounds 8c (IC₅₀ = 13 nM) and 8i (IC₅₀ = 23 nM), within the active site of the HIV-1 IN enzyme. nih.gov

The docking results provided detailed evidence of the interactions between these chromene derivatives and the amino acid residues in the enzyme's active site. researchgate.net The analysis revealed that the 3-acyl-coumarin scaffold was envisioned to mimic the diketo-acid moiety of known integrase inhibitors like Raltegravir. nih.gov Furthermore, the simulations highlighted the potential for hydrogen bonding between the oxygen atom in the pyran ring, as well as other hydroxyl and alkoxy groups on the ligand, with amino acid residues within the catalytic site of HIV-1 IN. nih.gov The unique hydrazide structure is also proposed to contribute to inhibition through both hydrophobic interactions and hydrogen bonding with the target protein. nih.gov Such detailed interaction analyses are fundamental for the structure-based design of more potent inhibitors. semanticscholar.org

| Compound | Target Protein | Key Interactions Noted in Docking Studies |

| 8c | HIV-1 Integrase | Binding within the active pocket of the enzyme. research-nexus.netnih.gov |

| 8i | HIV-1 Integrase | Hydrogen bonding and hydrophobic interactions with active site residues. nih.gov |

Binding Site Characterization and Pharmacophore Modeling

Binding site characterization involves identifying and analyzing the specific pocket on a target protein where a ligand binds. Based on this, pharmacophore modeling can be performed to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net

For the N'-benzoyl-2-oxochromene-3-carbohydrazide series targeting HIV-1 integrase, the binding site is the enzyme's active pocket. research-nexus.netnih.gov This catalytic core typically contains key amino acid residues and essential magnesium (Mg²⁺) cofactors that are crucial for its enzymatic function. researchgate.net The docking studies showed that the coumarin-hydrazide derivatives position themselves to interact with these critical components, suggesting a mechanism of action that may involve chelation of the Mg²⁺ ions, thereby inhibiting the enzyme. nih.govsemanticscholar.org

A pharmacophore model for this class of inhibitors can be developed based on the common structural features and interaction patterns of the most active compounds. nih.govmdpi.com Such a model would likely include:

Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygens of the coumarin (B35378) and benzoyl groups.

Hydrogen Bond Donors: Represented by the hydroxyl groups and the N-H of the hydrazide linker. mdpi.com

Aromatic Rings: The coumarin and benzoyl rings, which engage in hydrophobic and pi-stacking interactions with residues in the binding pocket. mdpi.com

Metal Chelating Features: The specific arrangement of oxygen and nitrogen atoms capable of coordinating with the Mg²⁺ ions in the active site.

This pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel, structurally diverse molecules with the potential to act as HIV-1 integrase inhibitors. researchgate.netnih.gov

Quantum Chemical Calculations for Molecular Conformation and Reactivity (e.g., DFT)

Quantum chemical methods, such as Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular geometry, and reactivity of molecules. researchgate.net These calculations are used to determine the most stable conformation (ground state geometry) of a compound and to analyze its molecular orbitals, which are key to understanding its chemical behavior. researchgate.net

For N'-benzoyl-2-oxochromene-3-carbohydrazide, DFT calculations at a level like B3LYP/6-311G(d,p) can be used to optimize the molecular geometry. researchgate.netnih.gov This analysis can reveal crucial details, such as the planarity of the chromene moiety and the dihedral angles between the coumarin system and the pendant benzoyl ring. nih.gov Such conformational features are critical as they dictate how the molecule fits into a protein's binding site.

Furthermore, DFT is employed to calculate global reactivity descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive and polarizable. researchgate.net The Molecular Electrostatic Potential (MEP) map can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions like hydrogen bonding. researchgate.net

| Computational Parameter | Information Provided | Relevance to Drug Design |

| Optimized Molecular Geometry | Most stable 3D conformation, bond lengths, dihedral angles. researchgate.net | Determines the shape of the molecule and its fit into the target binding site. |

| HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability. researchgate.net | Predicts the molecule's potential to participate in chemical reactions and interactions. |

| Molecular Electrostatic Potential (MEP) | Distribution of charge, identification of nucleophilic/electrophilic sites. researchgate.net | Predicts regions likely to be involved in hydrogen bonding and other electrostatic interactions. |

In Silico Screening and Virtual Library Design for Lead Identification

In silico screening and virtual library design are cost-effective strategies to identify promising lead compounds from vast chemical spaces. researchgate.netchemrxiv.org This process begins with a core structure, known as a scaffold, which has demonstrated some desired biological activity. nih.gov

The N'-benzoyl-2-oxochromene-3-carbohydrazide structure serves as an excellent scaffold for designing a virtual library of potential enzyme inhibitors. nih.gov The design of such a library involves creating a large set of virtual compounds by systematically modifying the scaffold at various positions. For example, different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can be added to the aromatic rings of the coumarin or benzoyl moieties. researchgate.netbiointerfaceresearch.com This approach was practically applied in the synthesis of a diverse library of N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives (compounds 8a–t) to explore the structure-activity relationship. nih.gov

Once the virtual library is generated, it can be screened using high-throughput computational methods. researchgate.net Pharmacophore-based screening can be used to rapidly filter the library, retaining only those molecules that match the key 3D chemical features defined in the pharmacophore model. nih.gov The resulting hits can then be subjected to molecular docking simulations to predict their binding affinity and interaction patterns with the target protein. chemrxiv.orgnih.gov This hierarchical screening process efficiently narrows down a large virtual library to a manageable number of high-priority candidates for chemical synthesis and subsequent in vitro biological evaluation. chemrxiv.org

Emerging Research Avenues and Translational Perspectives for N Benzoyl 2 Oxochromene 3 Carbohydrazide

Development of Novel Analogs and Prodrug Strategies

The structural foundation of N'-benzoyl-2-oxochromene-3-carbohydrazide serves as a versatile scaffold for the development of new therapeutic agents. Researchers are actively creating derivatives, or analogs, by modifying the core molecule to enhance its activity, selectivity, and pharmacokinetic properties.

A significant area of this research has been in the development of analogs as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov In one such study, a series of N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives were synthesized. This was achieved by reacting various 2-oxo-2H-chromene-3-carbonyl chlorides with substituted 2-hydroxybenzohydrazides. nih.gov This approach yielded a library of compounds, with several demonstrating potent inhibitory activity. Molecular modeling studies suggest these compounds can effectively bind to the active site of the integrase enzyme. nih.gov The non-toxic nature of these derivatives in human cells further enhances their therapeutic potential. nih.gov

Below is a table of notable analogs from this series that have shown significant enzyme inhibition with low cytotoxicity. nih.gov

| Compound ID | Description | IC₅₀ (nM) | Key Feature |

| 8c | 6-Bromo-N′-(5-chloro-2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | 13 | High potency |

| 8i | 6,8-Dichloro-N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | 23 | High potency |

| 8b | 6-Bromo-N′-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Not specified | Low cytotoxicity |

| 8j | 6,8-Dichloro-N′-(5-chloro-2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | Not specified | Low cytotoxicity |

Beyond creating more active analogs, another advanced approach is the design of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into its active form within the body. This strategy can be used to improve a drug's stability, solubility, and ability to reach its target, while potentially reducing side effects. For N'-benzoyl-2-oxochromene-3-carbohydrazide, a prodrug strategy could involve modifying its structure with a chemical group that is cleaved by specific enzymes or conditions found only in target tissues, such as cancer cells.

Exploration of Multi-Targeted Therapeutics

The unique hybrid structure of N'-benzoyl-2-oxochromene-3-carbohydrazide, containing both coumarin (B35378) and hydrazide components, makes it a prime candidate for development as a multi-targeted therapeutic. This approach to drug design aims to create a single molecule that can interact with multiple biological targets, which can be particularly effective for treating complex diseases like cancer or neurodegenerative disorders. ias.ac.in

The individual components of the molecule are known to possess a wide range of biological activities:

Coumarin Derivatives: Have been investigated for their anti-inflammatory, anticancer, anticoagulant, antioxidant, and anti-HIV properties. ontosight.aiijrrjournal.com

Hydrazide and Hydrazone Derivatives: This class of compounds has shown potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents. ontosight.aiijrrjournal.comias.ac.in

The combination of these two pharmacologically active scaffolds in one molecule opens the possibility of synergistic effects or a broader spectrum of activity. For instance, coumarin-hydrazone derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing potent activity against liver and breast cancer cell lines. ias.ac.in One derivative, featuring a 4-bromophenyl group, exhibited cytotoxic activity against a liver cancer cell line comparable to the standard drug doxorubicin. ias.ac.in Another analog with a 4-methoxyphenyl (B3050149) moiety was highly active against a breast cancer cell line. ias.ac.in

This inherent versatility suggests that N'-benzoyl-2-oxochromene-3-carbohydrazide and its analogs could be screened against a wide array of biological targets to uncover new therapeutic applications.

| Moiety | Known Biological Activities | Potential Therapeutic Areas |

| Coumarin | Anticancer, anti-inflammatory, anticoagulant, antioxidant, anti-HIV, antimicrobial. ontosight.aiijrrjournal.com | Oncology, Infectious Diseases, Inflammatory Disorders. |

| Hydrazide | Antimicrobial, anticancer, anti-inflammatory. ontosight.aiijrrjournal.com | Infectious Diseases, Oncology. |

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic potential of N'-benzoyl-2-oxochromene-3-carbohydrazide and its analogs, researchers are exploring the use of advanced drug delivery systems. Many promising compounds face challenges such as poor solubility in water, limited stability in the body, or an inability to reach the target site effectively. Advanced delivery systems, particularly those based on nanotechnology, can help overcome these obstacles.

Encapsulating the compound within nanoparticles, for example, can enhance its solubility and protect it from premature degradation in the bloodstream. These nanoparticles can be engineered to specifically accumulate in diseased tissues, such as tumors, through a phenomenon known as the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be decorated with specific molecules (ligands) that bind to receptors overexpressed on target cells, leading to more precise drug delivery and a reduction in side effects on healthy tissues.

Other potential delivery platforms include:

Liposomes: Spherical vesicles made of lipids that can encapsulate both water-soluble and fat-soluble drugs.

Polymeric Micelles: Core-shell structures formed from polymers that are suitable for delivering poorly soluble drugs.

Hydrogels: Water-swollen polymer networks that can provide sustained, localized drug release.

By integrating N'-benzoyl-2-oxochromene-3-carbohydrazide into these sophisticated delivery systems, it may be possible to improve its therapeutic index, making it a more effective and safer treatment option.

Future Directions in Preclinical Development

The path forward for N'-benzoyl-2-oxochromene-3-carbohydrazide involves a systematic and multi-faceted preclinical development program. A primary focus will be on comprehensive Structure-Activity Relationship (SAR) studies. By synthesizing and testing a wider and more diverse library of analogs, researchers can identify the specific structural features that are essential for potent and selective activity against various biological targets. nih.govias.ac.in This will guide the rational design of next-generation compounds with optimized properties.

A crucial next step is to expand the biological evaluation of the most promising analogs. While initial studies have focused on targets like HIV-1 integrase and cancer cell lines, the broad bioactivity of the coumarin and hydrazide scaffolds suggests potential in other areas. ontosight.ainih.govias.ac.in Screening these compounds against a panel of enzymes, receptors, and microbial strains could uncover entirely new therapeutic applications. For instance, given the known neuroprotective and antimicrobial activities of related compounds, exploring their efficacy in models of neurodegenerative diseases and infectious diseases is a logical progression. ontosight.airesearchgate.net

As lead candidates are identified, the focus will shift to formulation and in vivo studies. Developing formulations, potentially using the advanced drug delivery systems discussed previously, will be critical for ensuring the compounds can be effectively administered in animal models. These in vivo studies will assess the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and the therapeutic efficacy of the lead compounds in relevant disease models. These preclinical animal studies are essential for establishing proof-of-concept and gathering the data necessary to support potential future clinical trials in humans.

Q & A

Q. What are the established synthetic routes for N'-benzoyl-2-oxochromene-3-carbohydrazide, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step protocol:

Benzothiazole ring formation : Reacting 2-aminothiophenol with fluorinated benzaldehyde under acidic conditions to form the benzothiazole core .

Condensation : Coupling the benzothiazole intermediate with 2-oxochromene-3-carboxylic acid hydrazide in ethanol, using glacial acetic acid as a catalyst .

Critical conditions :

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELXL for refinement. Hydrogen bonding and π-π stacking interactions are critical for stability .

- NMR spectroscopy : and NMR confirm hydrazide (-NH-NH-) and carbonyl (C=O) groups. DMSO-d6 is preferred for solubility and minimal signal overlap .

- FT-IR : Key peaks include N-H stretch (~3200 cm), C=O (~1680 cm), and C=N (~1600 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

Methodological approach :

- DoE (Design of Experiments) : Vary substituents on the benzoyl group (e.g., electron-withdrawing vs. donating) to assess electronic effects. For example, 4-chloro substitution increases yield by 15% compared to unsubstituted analogs .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol to remove byproducts .

- Catalyst screening : Test alternatives like p-toluenesulfonic acid (PTSA) for faster reaction rates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Resolution strategies :

- Orthogonal assays : Compare MIC (Minimum Inhibitory Concentration) values for antimicrobial activity with COX-2 inhibition assays for anti-inflammatory effects .

- Structural analogs : Test derivatives with modified substituents (e.g., methoxy vs. fluoro groups) to isolate structure-activity relationships (SAR) .

- In vivo validation : Use murine models (e.g., carrageenan-induced paw edema) to confirm in vitro anti-inflammatory data .

Q. What role do substituents play in modulating biological activity?

- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 4-fluoro analogs show MIC = 2 µg/mL against S. aureus .

- Hydrophobic groups (e.g., benzylidene) : Improve binding to hydrophobic enzyme pockets (e.g., tubulin in anticancer studies) .

- Hydrogen-bond donors (e.g., -OH) : Critical for interactions with catalytic residues in COX-2 (e.g., Tyr385) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.